N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group, a chlorophenoxy group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization reactions involving 2-aminophenol and aldehydes under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Incorporation of Chlorophenoxy Group: The chlorophenoxy group is typically introduced via nucleophilic substitution reactions involving chlorophenol and appropriate leaving groups.
Formation of Methylpropanamide Moiety: The final step involves the formation of the amide bond, which can be achieved through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution; electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical brighteners and sensors.
Industrial Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and polymers.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan formation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Fluorescent Properties: The benzoxazole ring structure contributes to its high fluorescence quantum yield, making it effective in optical applications.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar fluorescent properties but lacking the additional functional groups.
Benzimidazole: Contains a nitrogen atom instead of oxygen in the ring, with different biological activities.
Benzothiazole: Contains a sulfur atom instead of oxygen, used in different industrial applications.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to its combination of a benzoxazole ring with chlorophenoxy and methylpropanamide groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C23H19ClN2O3 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-23(2,29-18-13-9-16(24)10-14-18)22(27)25-17-11-7-15(8-12-17)21-26-19-5-3-4-6-20(19)28-21/h3-14H,1-2H3,(H,25,27) |
InChI Key |
USQVOIWINUIVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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